REACTION_CXSMILES
|
[C:1]([Cl:6])(=O)[C:2](Cl)=[O:3].[CH:7]1[CH:12]=[CH:11][C:10]([CH2:13][NH:14][CH2:15][C:16]#[N:17])=[CH:9][CH:8]=1.[ClH:18]>ClC1C=CC=CC=1Cl>[CH2:13]([N:14]1[CH:15]=[C:16]([Cl:18])[N:17]=[C:1]([Cl:6])[C:2]1=[O:3])[C:10]1[CH:11]=[CH:12][CH:7]=[CH:8][CH:9]=1 |f:1.2|
|
Name
|
|
Quantity
|
92 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
26.5 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)CNCC#N.Cl
|
Name
|
|
Quantity
|
188 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
WASH
|
Details
|
the residue is eluted with silica gel and with a gradient from cyclohexane to 5:1 cyclohexane/ethyl acetate
|
Type
|
CONCENTRATION
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Details
|
concentrated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized from diethyl ether
|
Reaction Time |
15 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C(C(=NC(=C1)Cl)Cl)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |